N-(1-(furan-3-yl)propan-2-yl)cinnamamide
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Overview
Description
N-(1-(furan-3-yl)propan-2-yl)cinnamamide is a chemical compound with a unique structure that combines a furan ring and a cinnamamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(furan-3-yl)propan-2-yl)cinnamamide typically involves the reaction of furan derivatives with cinnamamide under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction between 1-(furan-3-yl)propan-2-amine and cinnamoyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-(furan-3-yl)propan-2-yl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The cinnamamide moiety can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-(furan-3-yl)propan-2-yl)cinnamamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of N-(1-(furan-3-yl)propan-2-yl)cinnamamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(1-(furan-2-yl)propan-2-yl)cinnamamide
- N-(1-(thiophen-3-yl)propan-2-yl)cinnamamide
- N-(1-(pyridin-3-yl)propan-2-yl)cinnamamide
Uniqueness
N-(1-(furan-3-yl)propan-2-yl)cinnamamide is unique due to the specific positioning of the furan ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
(E)-N-[1-(furan-3-yl)propan-2-yl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-13(11-15-9-10-19-12-15)17-16(18)8-7-14-5-3-2-4-6-14/h2-10,12-13H,11H2,1H3,(H,17,18)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHSXHUCBLFELL-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=COC=C1)NC(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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